3-[3-(Aminomethyl)phenyl]-1-phenylurea
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Overview
Description
3-[3-(Aminomethyl)phenyl]-1-phenylurea is a chemical compound with the molecular formula C14H15N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a phenylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)phenyl]-1-phenylurea typically involves the reaction of 3-(aminomethyl)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Aminomethyl)aniline+Phenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)phenyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[3-(Aminomethyl)phenyl]-1-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]-1-phenylurea involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives
Uniqueness
3-[3-(Aminomethyl)phenyl]-1-phenylurea is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C14H15N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,10,15H2,(H2,16,17,18) |
InChI Key |
LRKMXKQTJKKMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
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